Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyloxy group and a chlorophenoxyphenyl group attached to the nitrogen atom of the acetamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- typically involves the reaction of 4-chlorophenol with 4-phenoxyphenylamine to form an intermediate, which is then acetylated using acetic anhydride. The reaction conditions generally include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenols.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(acetyloxy)-N-(4-phenoxyphenyl)-
- Acetamide, N-(acetyloxy)-N-(4-(4-bromophenoxy)phenyl)-
- Acetamide, N-(acetyloxy)-N-(4-(4-methylphenoxy)phenyl)-
Uniqueness
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
103429-67-0 |
---|---|
Molekularformel |
C16H14ClNO4 |
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
[N-acetyl-4-(4-chlorophenoxy)anilino] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-11(19)18(22-12(2)20)14-5-9-16(10-6-14)21-15-7-3-13(17)4-8-15/h3-10H,1-2H3 |
InChI-Schlüssel |
QENJYKQKXKBZBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.